molecular formula C11H16ClNO3S3 B2363724 5-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide CAS No. 2034485-17-9

5-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide

Cat. No. B2363724
CAS RN: 2034485-17-9
M. Wt: 341.88
InChI Key: NTRQEUGIKVEOSE-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The tetrahydropyran ring is a common protecting group for alcohols in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of the compound involves a thiophene ring and a tetrahydropyran ring . In the gas phase, the tetrahydropyran ring exists in its lowest energy C s symmetry chair conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring can be opened by acid-catalyzed hydrolysis .

Scientific Research Applications

Sulfonamide Inhibitors and Medicinal Applications

Sulfonamide compounds, including those with thiophene sulfonamide structures similar to 5-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their applications as bacteriostatic antibiotics, antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. The review by Gulcin and Taslimi (2018) discusses various classes of sulfonamide inhibitors, emphasizing their potential in treating bacterial infections and other conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Thiophenes in Medicinal Chemistry

Thiophene derivatives, including those featuring sulfonamide groups, have a wide range of applications in medicinal chemistry due to their valuable bioactivities. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Xuan (2020) highlights the importance of thiophene derivatives in drug development, noting their presence in many drugs currently on the market. The review also discusses the synthesis of thiophene derivatives and their applications beyond medicinal chemistry, such as in organic materials, agrochemicals, flavors, and dyes, indicating the versatility and significance of thiophene-based compounds in various fields (Xuan, 2020).

Antibacterial Activity of Thiophene Sulfonamides

Aryl sulfonamides containing thiophene and chromene moieties, similar in structure to the chemical of interest, have been reviewed for their promising antibacterial activity. Rathore et al. (2021) discuss the antibacterial properties of these compounds, emphasizing their importance as potential antibacterial agents. The review indicates that aryl sulfonamides bearing thiophene moieties are effective against pathogenic microbes, underscoring the potential of such compounds in the development of new antibacterial drugs (Rathore et al., 2021).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide are largely defined by its role as an inhibitor of blood clotting factor Xa . This interaction with factor Xa is crucial in preventing the formation of blood clots, thereby reducing the risk of thromboembolic events .

Cellular Effects

In terms of cellular effects, 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide’s inhibition of factor Xa can have profound impacts on various types of cells and cellular processes . By preventing the formation of blood clots, this compound can influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide involves its binding interactions with factor Xa . By binding to this enzyme, the compound is able to inhibit its activity, thereby preventing the formation of blood clots .

Temporal Effects in Laboratory Settings

Given its role as a potent inhibitor of factor Xa, it is likely that this compound exhibits a degree of stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide in animal models are likely to vary with dosage. While specific studies are yet to be conducted, it is plausible that higher doses of this compound could result in more pronounced inhibition of factor Xa, potentially leading to adverse effects .

Metabolic Pathways

Given its role as an inhibitor of factor Xa, it is likely that this compound interacts with enzymes and cofactors involved in the coagulation cascade .

Transport and Distribution

Given its biochemical properties, it is likely that this compound interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as an inhibitor of factor Xa, it is likely that this compound is localized to areas of the cell where the coagulation cascade is active .

properties

IUPAC Name

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S3/c12-10-1-2-11(18-10)19(14,15)13-5-8-17-9-3-6-16-7-4-9/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRQEUGIKVEOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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